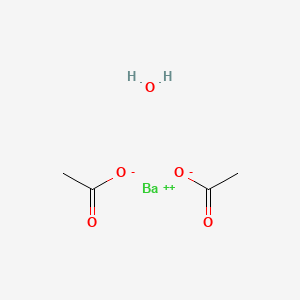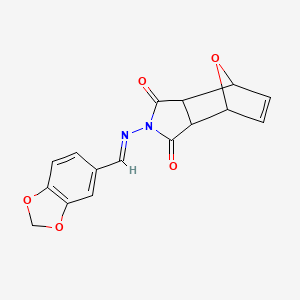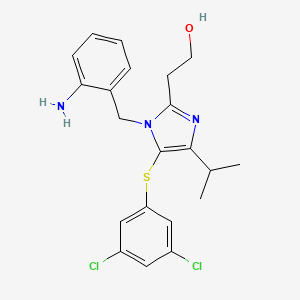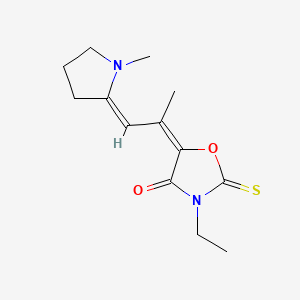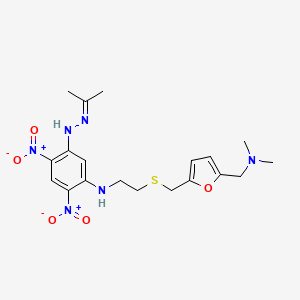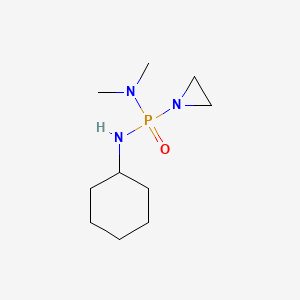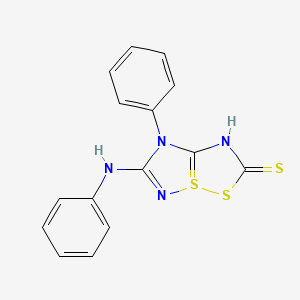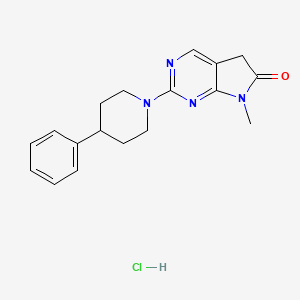
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrrole ring.
- Introduction of the methylsulfinyl and methylthio groups.
- Coupling with the 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways.
Medicine
Industry
Uses in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone
Uniqueness
The unique combination of functional groups in (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
85380-92-3 |
|---|---|
Formule moléculaire |
C17H19NO2S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
[1-methyl-5-[(E)-2-methylsulfanyl-2-methylsulfinylethenyl]pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO2S2/c1-12-5-7-13(8-6-12)17(19)15-10-9-14(18(15)2)11-16(21-3)22(4)20/h5-11H,1-4H3/b16-11+ |
Clé InChI |
IMDGWKNOHSOJHJ-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)/C=C(\SC)/S(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)C=C(SC)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



